molecular formula C28H56 B108445 1-Octacosene CAS No. 18835-34-2

1-Octacosene

Cat. No. B108445
CAS RN: 18835-34-2
M. Wt: 392.7 g/mol
InChI Key: QEXZDYLACYKGOM-UHFFFAOYSA-N
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Description

1-Octacosene is a chemical compound with the molecular formula C28H56 . It is also known by other names such as Octacosene and octacos-1-ene .


Synthesis Analysis

While there isn’t specific information available on the synthesis of 1-Octacosene, a related compound, 1-octadecene, is known to be used as a solvent for high-temperature nanocrystal synthesis . During this process, 1-octadecene can spontaneously polymerize under these conditions .


Molecular Structure Analysis

The molecular structure of 1-Octacosene consists of 28 carbon atoms and 56 hydrogen atoms . The average mass is 392.744 Da and the mono-isotopic mass is 392.438202 Da .

Scientific Research Applications

Biosensor Applications

1-Octacosene has been utilized in various biosensor applications. For instance, surface plasmon resonance-based biosensors, which can quantify biomolecular interactions, often employ 1-Octacosene in their configurations (Yadav, 2010). Similarly, nanowire-based electrochemical biosensors, which are instrumental in detecting biological molecules, make use of 1-D nanostructures like 1-Octacosene for enhanced sensitivity and selectivity (Wanekaya et al., 2006).

Optical Biosensors

In optical biosensors, such as the Octet optical biosensor, 1-Octacosene plays a significant role. This biosensor utilizes biolayer interferometry and is particularly useful in assessing the binding of molecules, although it is not sensitive enough for direct detection of small molecules like 1-Octacosene itself (Abdiche et al., 2008).

Extraction and Determination Techniques

Significant research has been conducted on the extraction and determination techniques of 1-Octacosene. Various methods such as hydrolysis, solvent extraction, and supercritical carbon dioxide extraction have been reviewed, providing a reference for related research (Qin, 2013).

Partition Coefficients in Biological Systems

1-Octacosene is also studied in the context of partition coefficients in biological systems. The 1-octanol/water partition coefficient is crucial for understanding the partitioning of solutes between aqueous and organic phases. Theoretical methods for estimating these coefficients are particularly important in pharmaceutical screening, where 1-Octacosene's properties are considered (Garrido et al., 2009).

Magnetorheological Fluids

In the field of smart materials, 1-Octacosene has been used in the formulation of concentrated polyalphaolefin-based magnetorheological fluids. Its concentration significantly affects the kinetic stability and redispersibility characteristics of these fluids (Morillas et al., 2015).

Synthesis and Discrimination

Research has also been conducted on the synthesis of 1-Octacosene and the discrimination of samples from different origins. This is particularly relevant given the commercial value of 1-Octacosene and its role in pharmacological studies (Cravotto et al., 2010).

Selective Production Processes

In the chemical industry, processes for the selective production of compounds like 1-Octene, which have applications in manufacturing linear low-density polyethylene, also involve 1-Octacosene (Leeuwen et al., 2011).

properties

IUPAC Name

octacos-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-28H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXZDYLACYKGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066426
Record name 1-Octacosene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Octacosene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1-Octacosene

CAS RN

18835-34-2, 38888-69-6
Record name 1-Octacosene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18835-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octacosene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018835342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octacosene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038888696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octacosene
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octacosene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octacos-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.727
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Record name 1-OCTACOSENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
DRSNAIN YUSOP - 2020 - academia.edu
… However, there is an undesired reaction that produces 1-octacosene, C28H56, referred to as gum, from the drying oil dimers. This process is designed to yield maximum capacity of …
Number of citations: 0 www.academia.edu
MSNAIN YUSOP - academia.edu
… This process also produced acetic acid (desired) and gum (1-octacosene)(undesired) by products. The ACO feed is mixed with recycled ACO and passed through a vessel that helps …
Number of citations: 0 www.academia.edu
AM Kamal El-Dean, AA Geies… - Egyptian Sugar …, 2020 - esugj.journals.ekb.eg
… 1-octacosene respectively. Other m/z for heptacosanol and hexacosanol also present. … Peaks at m/z 410 and 392 due to octacosanol and its dehydrated 1-octacosene, respectively…
Number of citations: 4 esugj.journals.ekb.eg
J Lin, N AN, C Liu, LZ XU - Chinese Traditional and Herbal …, 1994 - pesquisa.bvsalud.org
… were identified as cryptomeridiol (Ⅰ),betulin(Ⅱ),betulinic acid(Ⅲ),3?-hydroxy-olean-12-en-28-oic acid(Ⅳ),7-oxo-?sitosterol (Ⅴ),erythrinasinate(Ⅵ),octaeosanoie acid(Ⅶ),1-octacosene(…
Number of citations: 1 pesquisa.bvsalud.org
MJ Ferreira-Caliman, ICC Turatti, NP Lopes… - Journal of chemical …, 2012 - Springer
… The abundances of (Z)-1-Octacosene were 49.44% and 53.54% of the total ion chromatograms for the Chromosorb® and control samples, respectively (χ 2 = 0.25, P = 0.61), while for (Z)…
Number of citations: 21 link.springer.com
CR Wright, WN Setzer - American Journal of Essential Oils and …, 2013 - essencejournal.com
The essential oils of Stenocereus thurberi Engelm.(Cactaceae) growing wild in the Organ Pipe Cactus National Monument and cultivated at the Arizona-Sonora Desert Museum were …
Number of citations: 5 www.essencejournal.com
W Ahmad, M Nazir, FM Chaudhary… - … für Naturforschung C, 1996 - degruyter.com
… Like «-alkanes both odd and even numbered al kenes are present with the highest contribution of 1-octacosene (6.%). Contrary to the preponder ance of odd to even /7-alkanes, the …
Number of citations: 7 www.degruyter.com
NEA El-Naggar, AAA El-Bindary… - Biotechnology & …, 2017 - Taylor & Francis
… triacontane), alkenes (1-heneicosene and 1-octacosene) and a triterpene (squalene) (Figure … area (%) of 0.67 was obtained for 1-octacosene with retention time of 32.55 min ( Table 4 ). …
Number of citations: 47 www.tandfonline.com
AP Guedes, LR Amorim, A Vicente… - … Journal of Plant …, 2004 - Wiley Online Library
The amount and composition of the essential oil from leaves of Hypericum androsaemum L. cultivated in Arouca (Portugal) were determined in six samples harvested during 1 year at …
RK Soomro, STH Sherazi - International Journal of Industrial Chemistry, 2013 - Springer
Background The chemical composition of the crude waxes extracted from three different seed oils (sunflower, canola, and cottonseed) was studied using chromatographic techniques. …
Number of citations: 13 link.springer.com

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